molecular formula C21H26N2O3S2 B4114579 Ethyl 5-benzyl-2-({[1-(tetrahydrofuran-2-yl)ethyl]carbamothioyl}amino)thiophene-3-carboxylate

Ethyl 5-benzyl-2-({[1-(tetrahydrofuran-2-yl)ethyl]carbamothioyl}amino)thiophene-3-carboxylate

Cat. No.: B4114579
M. Wt: 418.6 g/mol
InChI Key: COSQLYREEZIMGC-UHFFFAOYSA-N
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Description

Ethyl 5-benzyl-2-[({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of a benzyl group, a tetrahydrofuran ring, and a thiophene ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-benzyl-2-({[1-(tetrahydrofuran-2-yl)ethyl]carbamothioyl}amino)thiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring, the introduction of the benzyl group, and the attachment of the tetrahydrofuran ring. One common synthetic route is as follows:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with sulfur.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be attached through a nucleophilic substitution reaction, where the tetrahydrofuran derivative reacts with the thiophene compound in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-benzyl-2-[({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or thioethers.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the existing functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

Ethyl 5-benzyl-2-[({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of advanced materials, including conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of Ethyl 5-benzyl-2-({[1-(tetrahydrofuran-2-yl)ethyl]carbamothioyl}amino)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

Comparison with Similar Compounds

Ethyl 5-benzyl-2-[({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate can be compared with other thiophene derivatives, such as:

    Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group.

    2-Aminothiophene: A thiophene derivative with an amino group.

    Benzylthiophene: A thiophene derivative with a benzyl group.

The uniqueness of Ethyl 5-benzyl-2-({[1-(tetrahydrofuran-2-yl)ethyl]carbamothioyl}amino)thiophene-3-carboxylate lies in its complex structure, which combines multiple functional groups and rings, providing it with diverse chemical and biological properties.

Properties

IUPAC Name

ethyl 5-benzyl-2-[1-(oxolan-2-yl)ethylcarbamothioylamino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S2/c1-3-25-20(24)17-13-16(12-15-8-5-4-6-9-15)28-19(17)23-21(27)22-14(2)18-10-7-11-26-18/h4-6,8-9,13-14,18H,3,7,10-12H2,1-2H3,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSQLYREEZIMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)CC2=CC=CC=C2)NC(=S)NC(C)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-benzyl-2-({[1-(tetrahydrofuran-2-yl)ethyl]carbamothioyl}amino)thiophene-3-carboxylate
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Ethyl 5-benzyl-2-({[1-(tetrahydrofuran-2-yl)ethyl]carbamothioyl}amino)thiophene-3-carboxylate
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Ethyl 5-benzyl-2-({[1-(tetrahydrofuran-2-yl)ethyl]carbamothioyl}amino)thiophene-3-carboxylate
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Ethyl 5-benzyl-2-({[1-(tetrahydrofuran-2-yl)ethyl]carbamothioyl}amino)thiophene-3-carboxylate
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Ethyl 5-benzyl-2-({[1-(tetrahydrofuran-2-yl)ethyl]carbamothioyl}amino)thiophene-3-carboxylate
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Ethyl 5-benzyl-2-({[1-(tetrahydrofuran-2-yl)ethyl]carbamothioyl}amino)thiophene-3-carboxylate

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